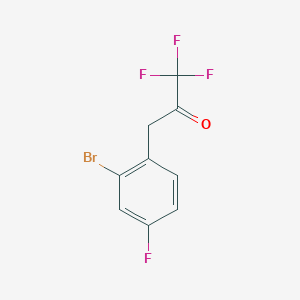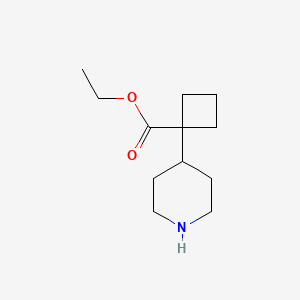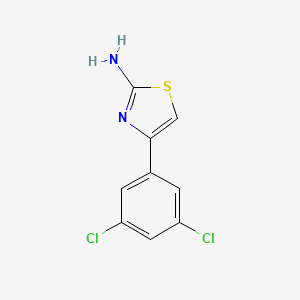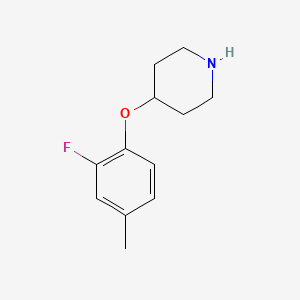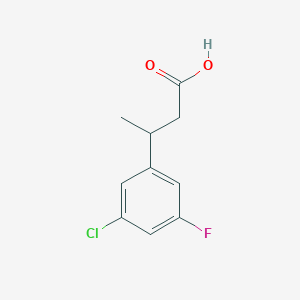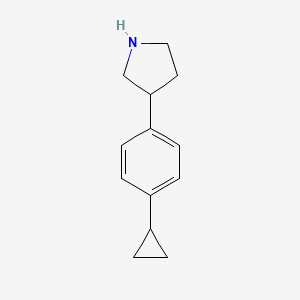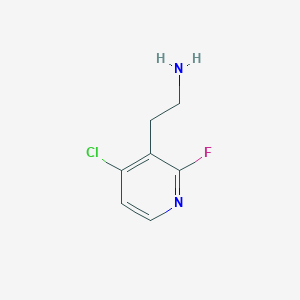
2-(4-Chloro-2-fluoropyridin-3-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and a fluoro substituent on the pyridine ring, along with an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-fluoropyridine.
Nucleophilic Substitution: The 4-chloro-2-fluoropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of 2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining an optimal temperature to favor the formation of the desired product.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to receptors and altering their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chloro-3-fluoropyridin-4-yl)ethan-1-ol
- 1-(3-fluoropyridin-2-yl)ethan-1-amine
- 2-fluoropyridin-3-amine
Uniqueness
2-(4-chloro-2-fluoropyridin-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H8ClFN2 |
|---|---|
Peso molecular |
174.60 g/mol |
Nombre IUPAC |
2-(4-chloro-2-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-2-4-11-7(9)5(6)1-3-10/h2,4H,1,3,10H2 |
Clave InChI |
MTSMHMLBFYIXMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)CCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


